Cas no 912814-75-6 (2’-Deoxypseudoisoguanosine)

2’-Deoxypseudoisoguanosine is a modified nucleoside analog that serves as a valuable building block in nucleic acid research and therapeutic development. Its unique structure, featuring a deoxyribose sugar and a pseudoisoguanine base, enables selective hydrogen bonding patterns, making it useful for studying DNA/RNA interactions and designing synthetic oligonucleotides. This compound is particularly relevant in the development of antisense therapeutics, aptamers, and other nucleotide-based applications where base-pairing specificity is critical. Its stability and compatibility with standard phosphoramidite chemistry further enhance its utility in solid-phase oligonucleotide synthesis. Researchers value 2’-Deoxypseudoisoguanosine for its ability to expand the functional diversity of nucleic acid systems while maintaining predictable hybridization properties.
2’-Deoxypseudoisoguanosine structure
2’-Deoxypseudoisoguanosine structure
商品名:2’-Deoxypseudoisoguanosine
CAS番号:912814-75-6
MF:C10H13N5O4
メガワット:267.24132
CID:1962156

2’-Deoxypseudoisoguanosine 化学的及び物理的性質

名前と識別子

    • 2'-DEOXYPSEUDOISOGUANOSINE
    • 2’-DEOXYPSEUDOISOGUANOSINE
    • 2’-Deoxypseudoisoguanosine

2’-Deoxypseudoisoguanosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D249870-2.5mg
2’-Deoxypseudoisoguanosine
912814-75-6
2.5mg
$224.00 2023-05-18
TRC
D249870-5mg
2’-Deoxypseudoisoguanosine
912814-75-6
5mg
$414.00 2023-05-18
TRC
D249870-1mg
2’-Deoxypseudoisoguanosine
912814-75-6
1mg
$144.00 2023-05-18

2’-Deoxypseudoisoguanosine 関連文献

2’-Deoxypseudoisoguanosineに関する追加情報

Professional Introduction to 2’-Deoxypseudoisoguanosine (CAS No. 912814-75-6)

2’-Deoxypseudoisoguanosine, with the chemical identifier CAS No. 912814-75-6, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, structurally derived from guanosine but with modifications that enhance its stability and bioactivity, plays a pivotal role in various therapeutic applications, particularly in the development of antiviral and anticancer agents. The unique structural features of 2’-Deoxypseudoisoguanosine make it an attractive candidate for further exploration, especially in the context of emerging infectious diseases and genetic disorders.

The chemical structure of 2’-Deoxypseudoisoguanosine consists of a purine base (guanine) linked to a ribose sugar, which is then modified by the removal of the 2'-hydroxyl group, a characteristic feature shared with many nucleoside analogs. However, the pseudoisoguanosine moiety introduces additional functional groups that distinguish it from its parent compound, guanosine. These modifications contribute to its enhanced resistance to enzymatic degradation and improved pharmacokinetic properties, making it a promising candidate for clinical use.

In recent years, 2’-Deoxypseudoisoguanosine has been extensively studied for its potential applications in antiviral therapy. One of the most notable areas of research involves its use as a precursor or analog in the development of drugs targeting RNA viruses. The structural similarity to natural nucleosides allows 2’-Deoxypseudoisoguanosine to be incorporated into viral RNA during replication, leading to the production of non-functional or abortive virions. This mechanism has been particularly explored in the context of HIV and hepatitis C virus (HCV) infections.

Recent studies have highlighted the efficacy of 2’-Deoxypseudoisoguanosine derivatives in inhibiting viral polymerases. For instance, modifications to the purine base or sugar moiety have been shown to enhance binding affinity and reduce resistance development. A notable example is the exploration of 2’-Deoxy-pseudoisoguanosine as a potential treatment for COVID-19, where its ability to interfere with viral replication has been investigated both in vitro and in preclinical models. These findings underscore the compound's versatility and potential as a therapeutic agent against emerging RNA viruses.

Beyond antiviral applications, 2’-Deoxypseudoisoguanosine has also shown promise in oncology research. The compound's ability to mimic natural nucleosides while introducing structural constraints can disrupt normal cellular processes in cancer cells. Specifically, studies have explored its role in inhibiting kinases and other enzymes involved in tumor growth and metastasis. Additionally, 2’-Deoxypseudoisoguanosine derivatives have been investigated for their potential to induce apoptosis in cancer cells without affecting healthy tissues, making them attractive candidates for targeted cancer therapies.

The synthesis and characterization of 2’-Deoxypseudoisoguanosine have been refined through advanced chemical methodologies, including solid-phase synthesis and enzymatic catalysis. These techniques have enabled researchers to produce high-purity samples suitable for detailed structural and functional studies. Furthermore, computational modeling has played a crucial role in understanding the interactions between 2’-Deoxypseudoisoguanosine and biological targets at an atomic level. This combined approach has accelerated the discovery process and facilitated the development of novel derivatives with improved therapeutic profiles.

One of the key challenges in utilizing 2’-Deoxypseudoisoguanosine therapeutically is ensuring its bioavailability and minimizing off-target effects. To address these issues, researchers have focused on optimizing delivery systems, such as nanoparticles or liposomes, which can enhance cellular uptake and target specificity. Additionally, combination therapies involving 2’-Deoxypseudoisoguanosine with other drugs have shown synergistic effects, further improving treatment outcomes.

The future prospects for 2’-Deoxypseudoisoguanosine are promising, with ongoing research aimed at expanding its therapeutic applications beyond antiviral and anticancer treatments. For example, investigations into its potential role in modulating immune responses have opened new avenues for treating autoimmune diseases and chronic inflammation. Moreover, the compound's structural versatility suggests that it could be modified to target other diseases associated with nucleic acid dysregulation.

In conclusion, 2’-Deoxypseudoisoguanosine (CAS No. 912814-75-6) represents a significant advancement in nucleoside analog research with broad implications for medicine and biotechnology. Its unique structural features combined with its demonstrated efficacy in various therapeutic contexts make it a valuable compound for further exploration. As research continues to uncover new applications and optimize delivery systems, 2’-Deoxypseudoisoguanosine is poised to play an increasingly important role in addressing some of today's most pressing health challenges.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd